molecular formula C6H7N3O3 B2714564 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 512807-45-3

3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2714564
CAS No.: 512807-45-3
M. Wt: 169.14
InChI Key: LPEAIAYKERHVAW-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with carbamoyl and carboxylic acid groups. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.

Mechanism of Action

Target of Action

The primary target of 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid is D-amino acid oxidase (DAO), also known as DAAO or DAMOX . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, producing hydrogen peroxide and ammonia .

Mode of Action

This compound acts as a potent and selective inhibitor of DAO . It binds to the active site of the enzyme, preventing it from interacting with its natural substrates, D-amino acids . This inhibition disrupts the normal enzymatic activity of DAO .

Biochemical Pathways

The inhibition of DAO by this compound affects the metabolic pathways involving D-amino acids . DAO is involved in the catabolism of D-amino acids, including D-serine, which is a co-agonist of the NMDA receptor and plays a role in neurotransmission . By inhibiting DAO, this compound can increase the levels of D-serine, potentially enhancing NMDA receptor-mediated neurotransmission .

Pharmacokinetics

It is known to be soluble in dimethyl sulfoxide , which suggests it may have good bioavailability.

Result of Action

The inhibition of DAO by this compound results in the protection of DAO cells from oxidative stress induced by D-serine . Additionally, this compound specifically prevents formalin-induced tonic pain , suggesting it may have analgesic effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at room temperature and kept away from oxidizing agents to maintain its stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as methyl hydrazine and ethyl acetoacetate.

    Formation of Pyrazole Ring: The initial step involves the condensation of methyl hydrazine with ethyl acetoacetate to form 1-methyl-3,5-dioxo-1,2,4-triazine.

    Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.

    Functional Group Introduction: The carbamoyl and carboxylic acid groups are introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbamoyl group to an amine or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly as enzyme inhibitors or anti-inflammatory agents.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Carbamoyl-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives.

Properties

IUPAC Name

5-carbamoyl-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-9-4(6(11)12)2-3(8-9)5(7)10/h2H,1H3,(H2,7,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEAIAYKERHVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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